molecular formula C10H7ClN4O B13974936 2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one

2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13974936
M. Wt: 234.64 g/mol
InChI Key: IEZBNLKJRUNDQX-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that features a unique structure combining a pyrazole ring and a pyrrolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrazole derivative with a chlorinated pyridine precursor, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.

    Cyclization: Further cyclization reactions can modify the core structure, leading to new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific combination of a pyrazole ring and a pyrrolopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7ClN4O

Molecular Weight

234.64 g/mol

IUPAC Name

2-chloro-6-(1H-pyrazol-4-yl)-7H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C10H7ClN4O/c11-9-2-1-7-8(14-9)5-15(10(7)16)6-3-12-13-4-6/h1-4H,5H2,(H,12,13)

InChI Key

IEZBNLKJRUNDQX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=N2)Cl)C(=O)N1C3=CNN=C3

Origin of Product

United States

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